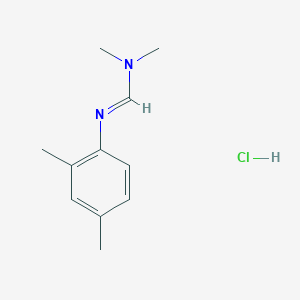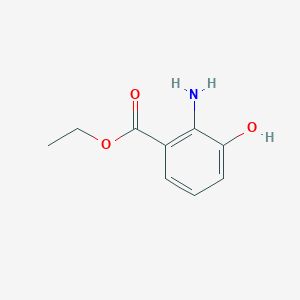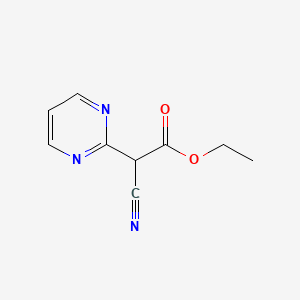
2-(5-Chloro-2-thiényl)pyridine
Vue d'ensemble
Description
2-(5-Chloro-2-thienyl)pyridine is a chemical compound that has recently gained attention in scientific research. It is a heterocyclic compound that contains a pyridine ring and a thiophene ring, both of which have unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
2-(5-Chloro-2-thiényl)pyridine: , également connue sous le nom de 2-(5-Chlorothiophène-2-yl)pyridine, est un composé ayant des applications potentielles dans divers domaines de la recherche scientifique. Voici quelques-unes des applications basées sur les informations disponibles :
Matériaux photochromes
Ce composé a été utilisé dans la synthèse de nouveaux diaryléthènes photochromes, qui sont des matériaux qui changent de couleur lorsqu’ils sont exposés à la lumière. Ces matériaux ont des applications potentielles dans la création de commutateurs de fluorescence et de dispositifs de stockage de données optiques .
Chimie médicinale
Des dérivés de ce composé ont montré des activités analgésiques et anti-inflammatoires significatives, ce qui en fait un candidat pour le développement de médicaments dans ces domaines .
Chimie synthétique
Il a été utilisé comme précurseur dans des méthodes de synthèse pour produire d’autres composés chimiques, ce qui peut être crucial dans diverses synthèses chimiques .
Activités biologiques
Certains dérivés ont été examinés pour leurs activités antifongiques et antibactériennes, ce qui indique son utilisation potentielle dans le développement de nouveaux agents antimicrobiens .
Recherche anti-inflammatoire
Des dérivés spécifiques portant des substituants 2-chloro se sont avérés efficaces contre le TNF-α, une cytokine inflammatoire, suggérant son utilisation dans la recherche anti-inflammatoire .
Synthèse de dérivés du thiophène
Il a été impliqué dans des réactions de cyclisation pour fournir des dérivés du thiophène trisubstitués, qui sont importants dans la synthèse de composés ayant diverses applications .
Pour une liste plus exhaustive des applications et une analyse détaillée, des recherches supplémentaires peuvent être nécessaires, impliquant éventuellement l’accès à des bases de données scientifiques spécialisées ou à de la littérature. Si vous avez besoin d’informations plus détaillées sur une application ou un domaine spécifique, veuillez me le faire savoir !
Synthesis and Properties of 1-(2-methyl-5-chloro-3-thienyl)-2-(2-trifluoromethylphenyl) perfluorocyclopentene - Scientific.net Thiazoles: having diverse biological activities | Medicinal Chemistry Research - Springer Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents Research developments in the syntheses, anti-inflammatory activities - RSC Publishing Recent strategies in the synthesis of thiophene derivatives - Springer
Orientations Futures
Mécanisme D'action
- The primary target of 2-(5-Chloro-2-thienyl)pyridine is not explicitly mentioned in the available literature. However, it belongs to the thiazole class of compounds, which has diverse biological activities. Thiazoles are found in various biologically active molecules, including antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Target of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
2-(5-Chloro-2-thienyl)pyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit interactions with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered metabolic pathways and biochemical outcomes .
Cellular Effects
The effects of 2-(5-Chloro-2-thienyl)pyridine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-(5-Chloro-2-thienyl)pyridine can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to impact the expression of various genes involved in oxidative stress responses and inflammatory processes.
Molecular Mechanism
At the molecular level, 2-(5-Chloro-2-thienyl)pyridine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For instance, the binding of 2-(5-Chloro-2-thienyl)pyridine to cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Chloro-2-thienyl)pyridine have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 2-(5-Chloro-2-thienyl)pyridine can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(5-Chloro-2-thienyl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, 2-(5-Chloro-2-thienyl)pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular and organ function becomes pronounced beyond a certain dosage level.
Metabolic Pathways
2-(5-Chloro-2-thienyl)pyridine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound can undergo oxidative metabolism, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioactivity and toxicity. Additionally, 2-(5-Chloro-2-thienyl)pyridine can influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, 2-(5-Chloro-2-thienyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 2-(5-Chloro-2-thienyl)pyridine can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-(5-Chloro-2-thienyl)pyridine is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. The targeting of 2-(5-Chloro-2-thienyl)pyridine to specific organelles can be mediated by post-translational modifications or interactions with targeting signals. These localization patterns can affect the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-5-4-8(12-9)7-3-1-2-6-11-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAKLCVWYHBULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-(5-chloro-2-thienyl)pyridine formed according to the research?
A1: The research paper describes the formation of 2-(5-chloro-2-thienyl)pyridine as a product of thermal degradation. Specifically, heating the thiophene-C(5) metallated species [{Au(µ-Cl)Cl[(2-thpy-C5)H]}2]Cl2 [2-thpy = 2-(2-pyridyl)thiophen-5-yl] (compound 3b in the paper) in aqueous acetonitrile yields 2-(5-chloro-2-thienyl)pyridine, alongside 5,5′-bis(2-pyridyl)-2,2′-bithienyl []. This suggests a possible pathway for the formation of 2-(5-chloro-2-thienyl)pyridine through the decomposition of a gold(III) complex containing the 2-(2-pyridyl)thiophen-5-yl ligand.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



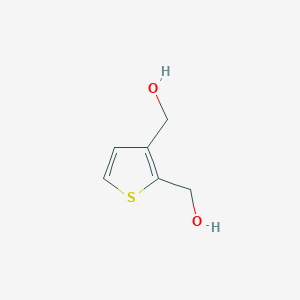
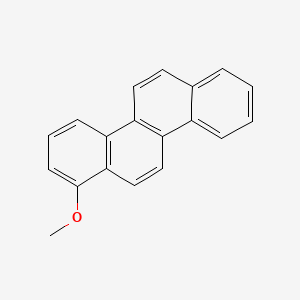
![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)

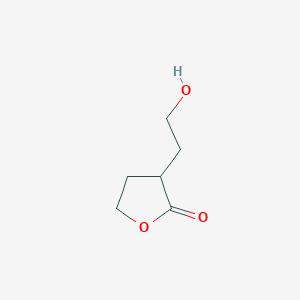

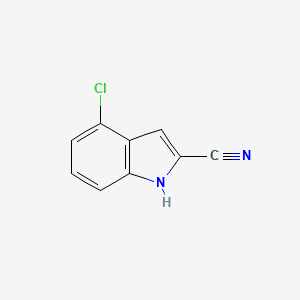
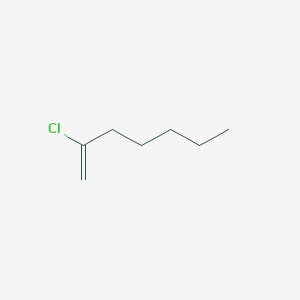
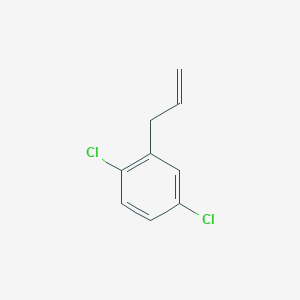

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)
